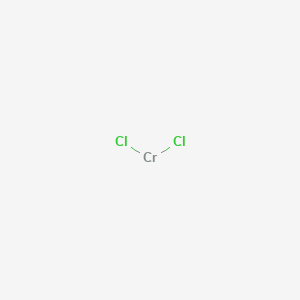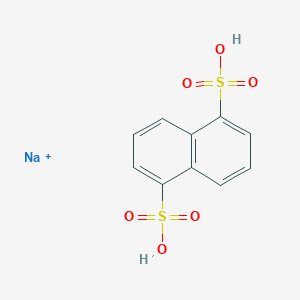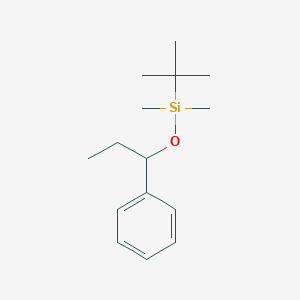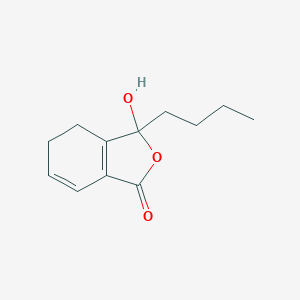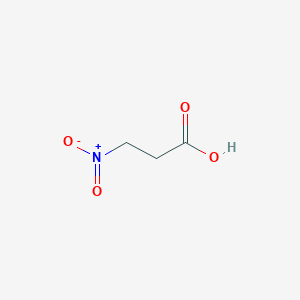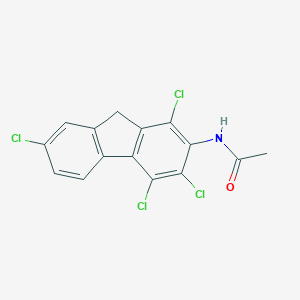
n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide, also known as TCF or TCF-AA, is a chemical compound that has been studied extensively for its potential applications in scientific research. TCF is a member of the fluorene family of compounds and has a unique structure that makes it an interesting subject for investigation.
Wirkmechanismus
The mechanism of action of n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide is not yet fully understood, but it is believed to involve the interaction of the compound with various enzymes and proteins in the body. n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide has been shown to have a high affinity for certain receptors, which may be responsible for its biological activity.
Biochemische Und Physiologische Effekte
Studies have shown that n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide has a number of biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases. n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of conditions such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide is that it is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one limitation is that the compound is highly reactive and can be difficult to handle, requiring special precautions to ensure safety.
Zukünftige Richtungen
There are many potential future directions for research involving n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide. One area of interest is in the development of new materials for use in electronics and optoelectronics. Another area of interest is in the development of new drugs based on the structure of n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide, which may have applications in the treatment of a variety of diseases. Additionally, further studies are needed to fully understand the mechanism of action of n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide and its potential effects on the body.
Synthesemethoden
The synthesis of n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide involves the reaction of 9H-fluorene with acetic anhydride and phosphorus pentachloride. The resulting product is then purified through a series of steps, including recrystallization and chromatography. This method has been used successfully to produce high-quality n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide for use in research.
Wissenschaftliche Forschungsanwendungen
N-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new materials for use in electronics and optoelectronics. n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide has been shown to have excellent electron transport properties, making it a promising candidate for use in devices such as solar cells and transistors.
Eigenschaften
CAS-Nummer |
1785-21-3 |
|---|---|
Produktname |
n-(1,3,4,7-Tetrachloro-9h-fluoren-2-yl)acetamide |
Molekularformel |
C15H9Cl4NO |
Molekulargewicht |
361 g/mol |
IUPAC-Name |
N-(1,3,4,7-tetrachloro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H9Cl4NO/c1-6(21)20-15-12(17)10-5-7-4-8(16)2-3-9(7)11(10)13(18)14(15)19/h2-4H,5H2,1H3,(H,20,21) |
InChI-Schlüssel |
WQRUPKUYVMSSBU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C2=C(C3=C(C2)C=C(C=C3)Cl)C(=C1Cl)Cl)Cl |
Kanonische SMILES |
CC(=O)NC1=C(C2=C(C3=C(C2)C=C(C=C3)Cl)C(=C1Cl)Cl)Cl |
Andere CAS-Nummern |
1785-21-3 |
Piktogramme |
Irritant; Environmental Hazard |
Synonyme |
N-(1,3,4,7-tetrachloro-9H-fluoren-2-yl)acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



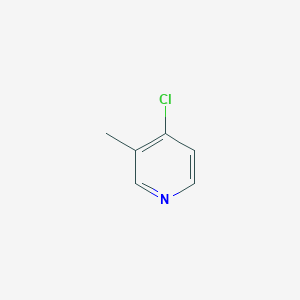
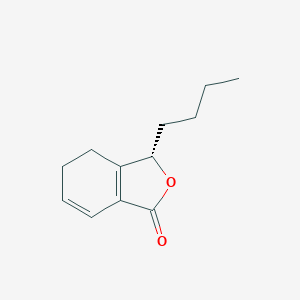
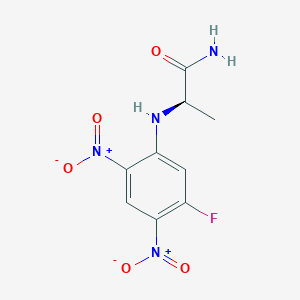

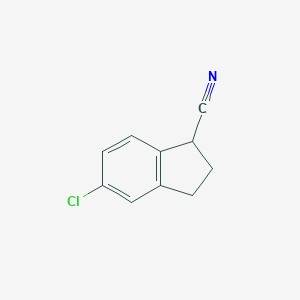
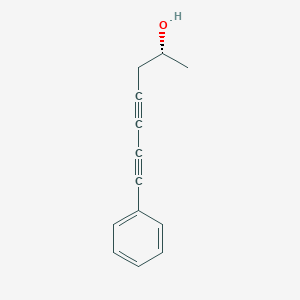
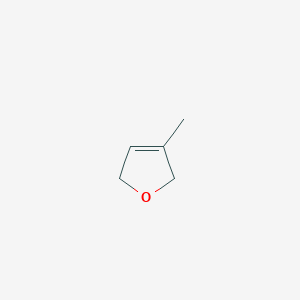
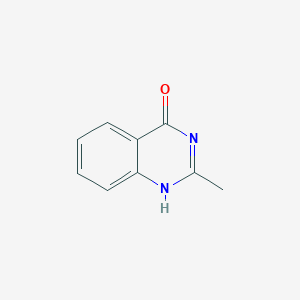
![Benzo[b]thiophene-4-carboxylic acid](/img/structure/B157676.png)
